

Application Notes and Protocols for TNF- α Quantification in relation to PF-05214030

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Compound of Interest

Compound Name: PF-05214030

Cat. No.: B2441990

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These application notes provide a detailed protocol for the quantification of human Tumor Necrosis Factor-alpha (TNF- α) using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. This is relevant for researchers and scientists studying the effects of **PF-05214030**, a biosimilar monoclonal antibody designed to inhibit TNF- α .^[1] By measuring TNF- α concentrations in various biological samples, researchers can assess the efficacy and pharmacodynamics of **PF-05214030**.

Introduction

PF-05214030 functions by binding to TNF- α , a key cytokine involved in inflammatory processes.^[1] Therefore, a quantitative assessment of TNF- α levels is crucial for evaluating the biological activity of this therapeutic agent. The following protocol is a representative example based on commercially available Human TNF- α ELISA kits and is intended for research use only.

Performance Characteristics

The performance characteristics of a typical Human TNF- α ELISA kit are summarized in the tables below. These values provide an indication of the assay's sensitivity, accuracy, and reliability.

Assay Performance

Parameter	Value
Assay Range	15.6 - 1000 pg/mL
Sensitivity	< 9.375 pg/mL
Sample Types	Cell Culture Supernates, Serum, Plasma
Required Sample Volume	50 µL
Assay Time	~4.5 hours

Precision

Intra-Assay Precision

Sample	n	Mean (pg/mL)	Standard Deviation	CV (%)
1	20	155	4.08	2.6
2	20	304	6.62	2.2
3	20	606	18.3	3.0

Inter-Assay Precision

Sample	n	Mean (pg/mL)	Standard Deviation	CV (%)
1	20	155	11.3	7.3
2	20	298	21.8	7.3
3	20	592	49.9	8.4

Recovery

The recovery of spiked human TNF- α in various sample matrices.

Sample Type	Average % Recovery	Range (%)
Cell Culture Media (n=4)	103	98-110
EDTA Plasma (n=4)	90	75-101
Heparin Plasma (n=4)	90	82-95
Serum (n=4)	88	79-98

Linearity

Samples were spiked with high concentrations of human TNF- α and serially diluted to assess the linearity of the assay. The results should show a correlation coefficient close to 1.00 when comparing observed versus expected concentrations.

Experimental Protocol

This protocol outlines the steps for a sandwich ELISA to quantify human TNF- α .

Materials and Reagents

- Human TNF- α ELISA Plate (pre-coated with capture antibody)
- Human TNF- α Standard (lyophilized)
- Standard Diluent Buffer
- Biotin-conjugated anti-Human TNF- α Antibody (Detection Antibody)
- Antibody Diluent
- Streptavidin-HRP Conjugate
- Streptavidin-HRP Diluent
- Wash Buffer Concentrate (25X)
- TMB Substrate Solution

- Stop Solution
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Distilled or deionized water
- Absorbent paper

Reagent Preparation

- Wash Buffer (1X): Dilute the 25X Wash Buffer Concentrate with distilled or deionized water. For example, add 16 mL of 25X concentrate to 384 mL of water to make 400 mL of 1X Wash Buffer.^[1] Store at 2-8°C.
- Human TNF- α Standard: Reconstitute the lyophilized standard with the volume of Standard Diluent Buffer specified on the vial label to create a stock solution (e.g., 1000 pg/mL). Mix gently and allow it to sit for 10-30 minutes to ensure complete solubilization.
- Standard Curve Preparation: Perform serial dilutions of the standard stock solution in Standard Diluent Buffer to create a standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.2, 15.6, and 0 pg/mL).^[1]
- Biotin-conjugated Antibody (Working Solution): Dilute the concentrated Biotin-conjugated Antibody with Antibody Diluent according to the kit instructions. This should be done within 30 minutes of use.
- Streptavidin-HRP Conjugate (Working Solution): Dilute the concentrated Streptavidin-HRP Conjugate with Streptavidin-HRP Diluent as per the kit's manual. Prepare this solution within 15 minutes of use.^[1]

Assay Procedure

- Add Samples and Standards: Add 100 μ L of each standard, sample, and control to the appropriate wells of the pre-coated microplate.

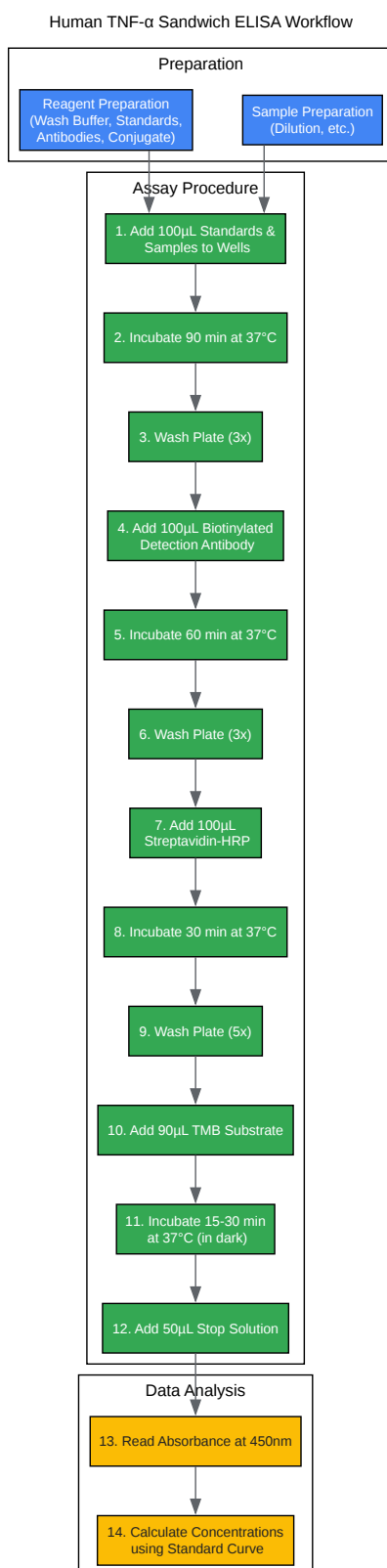
- Incubate: Cover the plate with an adhesive sealer and incubate for 90 minutes at 37°C or as directed by the kit manual.
- Wash: Aspirate the liquid from each well and wash the plate a minimum of three times with 1X Wash Buffer (approximately 350 µL per well). After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining buffer.
- Add Detection Antibody: Add 100 µL of the working solution of Biotin-conjugated Antibody to each well.
- Incubate: Cover the plate and incubate for 60 minutes at 37°C.
- Wash: Repeat the wash step as described in step 3.
- Add Streptavidin-HRP: Add 100 µL of the working solution of Streptavidin-HRP Conjugate to each well.
- Incubate: Cover the plate and incubate for 30 minutes at 37°C.
- Wash: Repeat the wash step, increasing the number of washes to five times.
- Develop Color: Add 90 µL of TMB Substrate Solution to each well. Incubate the plate in the dark at 37°C for 15-30 minutes, or until a color change is observed.
- Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
- Read Absorbance: Measure the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis

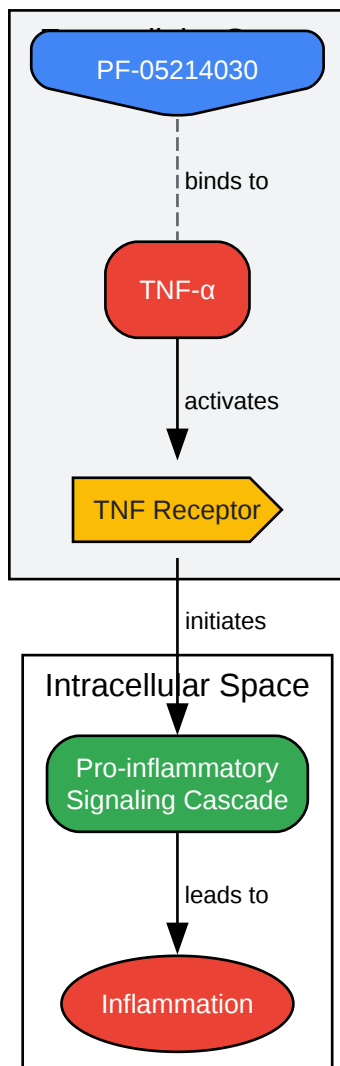
- Calculate the average OD for each set of duplicate standards, controls, and samples.
- Subtract the average OD of the zero standard (blank) from all other OD values.
- Plot the corrected OD values for the standards against their corresponding concentrations to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.

- Use the standard curve to determine the concentration of TNF- α in the unknown samples.
- Multiply the calculated concentration by the dilution factor if the samples were diluted.

Experimental Workflow Diagram



Mechanism of PF-05214030 Action



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References

- 1. documents.thermofisher.com [documents.thermofisher.com]

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